molecular formula C19H21N3O3 B5764284 N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide

Cat. No. B5764284
M. Wt: 339.4 g/mol
InChI Key: AEPHSMNRUKZDEO-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide works by binding to specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This binding activates a signaling pathway that leads to changes in cellular function. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to modulate the activity of these receptors in a dose-dependent manner, indicating its potential as a tool for studying receptor function.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide can induce changes in cellular function, including changes in calcium signaling and protein phosphorylation. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has also been shown to have an effect on the central nervous system, including the modulation of dopamine release. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to have an effect on the cardiovascular system, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide in lab experiments is its ability to selectively bind to specific receptors, allowing for the study of receptor function. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been shown to have good stability and solubility in aqueous solutions. However, one limitation of using N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide is that its effects may be dose-dependent, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide. One area of study could involve investigating the potential therapeutic applications of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide, including its use as a potential treatment for neurological disorders. Another area of study could involve the development of new N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide derivatives with improved properties, such as increased potency or selectivity. Additionally, N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide could be used to study the role of specific receptors in disease states, such as cancer or diabetes.

Synthesis Methods

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methylpiperidine with 2-nitrobenzoyl chloride. The resulting product is then treated with hydrochloric acid to yield N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide. The synthesis method has been optimized to produce high yields of N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide with good purity.

Scientific Research Applications

N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has been used in various scientific research studies due to its potential applications in different areas of study. It has been used as a fluorescent probe to study protein-ligand interactions, as well as a tool to investigate the role of specific receptors in the body. N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide has also been used to study the effects of drugs on the body, as well as to identify potential drug targets.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-10-12-21(13-11-14)18-9-5-3-7-16(18)20-19(23)15-6-2-4-8-17(15)22(24)25/h2-9,14H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPHSMNRUKZDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-2-nitrobenzamide

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